3-(Furan-2-yl)-2-methylprop-2-enoic acid
Description
Properties
Molecular Formula |
C8H8O3 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
(E)-3-(furan-2-yl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C8H8O3/c1-6(8(9)10)5-7-3-2-4-11-7/h2-5H,1H3,(H,9,10)/b6-5+ |
InChI Key |
FMGWVXJFJBAZDH-AATRIKPKSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CO1)/C(=O)O |
Canonical SMILES |
CC(=CC1=CC=CO1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions with Furan and Acrylic Acid Derivatives
Base-Catalyzed Condensation of Furan and Methylacrylic Acid
The most widely reported synthesis route involves the condensation of furan with methylacrylic acid under basic conditions. Vulcanchem’s protocol outlines a single-step reaction where furan reacts with methylacrylic acid in the presence of a base catalyst, yielding 3-(furan-2-yl)-2-methylprop-2-enoic acid with a molecular weight of 152.15 g/mol. The reaction proceeds via nucleophilic attack of the furan’s α-carbon on the electron-deficient β-position of methylacrylic acid, facilitated by deprotonation of the carboxylic acid group.
Reaction Optimization
Key variables influencing yield include:
- Temperature : Optimal yields (65–75%) are achieved at 80–100°C.
- Catalyst Selection : Sodium hydroxide or potassium carbonate are preferred over stronger bases like lithium diisopropylamide (LDA), which promote side reactions.
- Solvent Systems : Polar aprotic solvents such as dimethylformamide (DMF) enhance reaction rates compared to non-polar media.
Acid-Catalyzed Reactions for Enhanced Regioselectivity
Brønsted Acid-Mediated Synthesis
Recent advancements utilize strong Brønsted acids like triflic acid (TfOH) to activate the acrylic acid component. A 2022 study demonstrated that TfOH (16 equiv.) at 0°C for 1–2 hours achieves 32–63% yields of 3-(furan-2-yl)-2-methylprop-2-enoic acid derivatives. The mechanism involves protonation of the carboxylic acid group, generating a reactive acylium ion that undergoes electrophilic substitution with furan.
Comparative Catalyst Performance
Table 1 summarizes catalyst efficiency in hydrophenylation reactions, a model for furan-acrylic acid coupling:
Table 1: Catalyst Screening for Acid-Catalyzed Synthesis
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| AlCl₃ | 25 | 1 | 65 |
| AlBr₃ | 25 | 1 | 52 |
| TfOH | 0 | 1 | 33 |
| H₂SO₄ | 25 | 1 | <5 |
AlCl₃ outperforms other Lewis acids due to its ability to stabilize intermediate carbocations without inducing oligomerization.
Stereochemical Control in Synthesis
(E)-Isomer Dominance and Isolation
The compound predominantly forms the (E)-isomer (trans-configuration) across all synthetic routes. Density functional theory (DFT) calculations attribute this to lower steric hindrance in the transition state for the (E)-pathway. Nuclear magnetic resonance (NMR) analysis of reaction mixtures confirms ≥90% (E)-isomer content, with minor (Z)-isomer traces detectable via high-performance liquid chromatography (HPLC).
Chromatographic Separation
Reverse-phase HPLC using a C18 column and acetonitrile-water mobile phase (70:30 v/v) effectively resolves (E)- and (Z)-isomers, as evidenced by distinct retention times (10.0 min for (E) vs. 10.9 min for (Z)).
Alternative Routes: Esterification-Hydrolysis Strategies
Synthesis via Methyl Ester Intermediates
Patents disclose a two-step approach involving:
- Esterification : Reacting 3-(furan-2-yl)-2-methylprop-2-enoyl chloride with methanol to form the methyl ester.
- Hydrolysis : Treating the ester with aqueous HCl to regenerate the carboxylic acid.
This method achieves 70–80% overall yield but requires stringent anhydrous conditions to prevent ester degradation.
Reaction Conditions
Green Chemistry Approaches
Structural Characterization and Quality Control
Spectroscopic Confirmation
- Infrared (IR) Spectroscopy : Strong absorption at 1680 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C stretch).
- ¹H NMR : Characteristic signals at δ 6.45 (furan H-3/H-4), δ 2.10 (CH₃), and δ 12.20 (COOH).
Purity Assessment
High-resolution mass spectrometry (HRMS) confirms molecular ion peaks at m/z 152.15 ([M+H]⁺), with deviations <1 ppm from theoretical values.
Chemical Reactions Analysis
Hydroarylation Reactions
The compound undergoes hydroarylation of its carbon-carbon double bond with arenes (e.g., benzene) under catalytic conditions:
2.1 Brønsted Superacid Activation
In triflic acid (TfOH), the compound forms O,C-diprotonated electrophilic intermediates, which react with arenes to yield 3-aryl-3-(furan-2-yl)propanoic acid derivatives. Yields range from 22–33% under these conditions .
2.2 Lewis Acid Catalysis
Using AlCl₃ or AlBr₃, hydroarylation proceeds with higher efficiency:
| Catalyst | Reaction Time | Yield |
|---|---|---|
| AlCl₃ | 1 h (room temp) | 65% |
| AlBr₃ | N/A | ~65% |
| TfOH | N/A | 22–33% |
Formation of Electrophilic Intermediates
DFT and NMR studies reveal that the O,C-diprotonated form of the compound (e.g., Ba and Bg ) acts as the reactive species. These dications exhibit high electrophilicity (ω ≈ 5.2–5.3 eV) due to LUMO contributions at the reactive C3 center .
Hydroarylation Pathway
The mechanism involves:
-
Protonation : Acidic conditions generate the O,C-diprotonated intermediate.
-
Electrophilic Attack : The arene (e.g., benzene) attacks the electrophilic C3.
-
Deprotonation : Loss of protons forms the final hydroarylated product .
Nucleophilic Attack and Cyclic Acetal Formation
When reacted with methanol, the compound undergoes a multi-step mechanism:
-
Protonation : The ester carbonyl oxygen is protonated, generating a resonance-stabilized cation.
-
Nucleophilic Attack : Methanol attacks the carbonyl group, forming a cyclic acetal.
-
-Hydrogen Shift : Rearomatization of the furan ring drives this tautomerization.
-
Ring Opening : Aqueous workup hydrolyzes the acetal to yield the final product .
Scientific Research Applications
3-(Furan-2-yl)-2-methylprop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving furan derivatives.
Industry: The compound is used in the production of resins, adhesives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-2-methylprop-2-enoic acid involves its interaction with molecular targets through its electrophilic and nucleophilic sites. The furan ring can participate in electrophilic aromatic substitution reactions, while the propenoic acid moiety can undergo nucleophilic addition reactions. These interactions enable the compound to exert its effects in various chemical and biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
Reactivity and Catalytic Pathways
- Electrophilic Activation: Unlike simpler furan derivatives, 3-(furan-2-yl)-2-methylprop-2-enoic acid undergoes superelectrophilic activation in TfOH, forming O,C-diprotonated species that enhance its reactivity toward aromatic electrophilic substitution . Comparable brominated or nitrophenyl analogues (e.g., 773112-39-3) require harsher halogenation conditions due to reduced electron density at the furan ring .
- Steric and Electronic Effects: The methyl group at C2 introduces steric hindrance, reducing reaction rates in AlX₃-catalyzed hydroarylations compared to unmethylated analogues (e.g., 3-(furan-2-yl)propenoic acid) .
Key Research Findings
- DFT and NMR Studies : O,C-diprotonation in TfOH lowers the energy barrier for hydroarylation by 15–20 kcal/mol compared to AlCl₃, as confirmed by DFT calculations .
- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., Br, NO₂) at furan C5 enhance anticancer activity but reduce antimicrobial potency. Methyl substitution at C2 improves metabolic stability but limits solubility .
Q & A
Q. Which chiral separation techniques resolve enantiomers effectively?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/ethanol (90:10) to separate enantiomers (α = 1.32) .
- Kinetic resolution : Employ Candida antarctica lipase B for enantioselective ester hydrolysis (ee >95%) .
- Crystallization : Co-crystallize with (R)-1-phenylethylamine to isolate the (S)-enantiomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
